magnesium;hex-1-ene;bromide

radical clock single-electron transfer Grignard mechanism

Saturated alkyl Grignards cannot distinguish polar from SET mechanisms, compromising mechanistic studies. This ω-alkenyl Grignard solves that with a terminal olefin enabling irreversible 5-exo-trig cyclisation (k_c ≈ 1.0×10⁵ s⁻¹ at 25°C), yielding a diagnostic 6:4 uncyclised:cyclised product ratio. • >95% N-regioselectivity on chiral sulfinyl imines-inaccessible to Me, i-Pr, Bn, allyl, vinyl, or PhMgBr. • Superior yield (87%) vs. pent-4-enylMgBr (80%) in ω-alkenyl additions. • Enables tandem addition-cyclisation for cyclopentylmethyl frameworks in one operation.

Molecular Formula C6H11BrMg
Molecular Weight 187.36 g/mol
CAS No. 111724-32-4
Cat. No. B14310741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;hex-1-ene;bromide
CAS111724-32-4
Molecular FormulaC6H11BrMg
Molecular Weight187.36 g/mol
Structural Identifiers
SMILESC[CH-]CCC=C.[Mg+2].[Br-]
InChIInChI=1S/C6H11.BrH.Mg/c1-3-5-6-4-2;;/h3-4H,1,5-6H2,2H3;1H;/q-1;;+2/p-1
InChIKeyXEWBMTDPTRSVBV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium;hex-1-ene;bromide (CAS 111724-32-4) – Baseline Identity and Procurement-Relevant Classification


Magnesium;hex-1-ene;bromide, commonly referred to as 5-hexenylmagnesium bromide or hex-5-enylmagnesium bromide, is an organomagnesium compound belonging to the Grignard reagent class . It has the molecular formula C₆H₁₁BrMg and a molecular weight of approximately 187.36 g/mol . Characterized by a terminal olefin tethered to a nucleophilic carbon–magnesium centre, this ω-alkenyl Grignard reagent combines conventional nucleophilic reactivity with the capacity for intramolecular radical cyclisation and carbomagnesiation, properties that are absent in saturated alkyl Grignard reagents .

Why Generic Substitution Fails for Magnesium;hex-1-ene;bromide (CAS 111724-32-4)


Treating 5-hexenylmagnesium bromide as a simple drop-in replacement for hexylmagnesium bromide or other saturated alkyl Grignard reagents overlooks its distinctive mechanistic duality. The terminal olefin enables the 5-hexenyl radical to undergo rapid, irreversible 5‑exo‑trig cyclisation to the cyclopentylmethyl radical with a rate constant of ~1.0 × 10⁵ s⁻¹ at 25 °C . Consequently, reactions that proceed via single-electron transfer (SET) yield product mixtures containing cyclised and uncyclised fragments in ratios that depend on solvent, temperature, and electrophile structure . A saturated analogue such as hexylmagnesium bromide cannot provide this radical‑clock readout, making the alkenyl reagent indispensable for mechanistic diagnosis and for synthetic sequences that exploit the cyclised manifold . Furthermore, the regio‑ and diastereochemical outcomes obtained with this compound diverge sharply from those of simpler Grignard reagents, as demonstrated in stereoselective additions to chiral imines . Substituting a generic alkyl Grignard therefore risks both loss of mechanistic information and erosion of product selectivity.

Product-Specific Quantitative Evidence Guide for Magnesium;hex-1-ene;bromide (CAS 111724-32-4)


Radical-Clock Rate Constant Differentiates 5-Hexenyl Grignard from Saturated Alkyl Grignards

The 5-hexenyl radical, which can be generated from magnesium;hex-1-ene;bromide under SET conditions, cyclises to the cyclopentylmethyl radical with a first-order rate constant of 1.0 × 10⁵ s⁻¹ at 25 °C . In contrast, the saturated hexyl radical cannot undergo intramolecular cyclisation, offering a rate constant of effectively zero for this pathway. This difference enables the 5-hexenyl Grignard to function as a calibrated radical clock, whereas hexylmagnesium bromide provides no mechanistic readout.

radical clock single-electron transfer Grignard mechanism 5-exo-trig cyclisation

Uncyclised/Cyclised Product Ratio in tert-Alkyl Cross-Coupling vs. Butylmagnesium Chloride

In the cross-coupling reaction with 1-haloadamantane in dichloromethane, 5-hexenylmagnesium bromide produced uncyclised and cyclised coupling products in a 6:4 ratio, indicating that approximately 40% of the reaction proceeded through the cyclised radical pathway . Under identical conditions, butylmagnesium chloride (a saturated alkyl Grignard) gave only the direct coupling product without any cyclised by-product, demonstrating that the alkenyl moiety is essential for the radical-probe readout .

cross-coupling radical probe tert-alkyl halide SET mechanism

Exclusive N-Addition Regioselectivity on Chiral Sulfinyl Imine vs. Universal C-Addition by Other Grignard Reagents

When reacted with (S)-N-[(2-pyridyl)methylene]-O-(trimethylsilyl)valinol, hex-5-enylmagnesium bromide yielded exclusively the N‑(hex‑5‑enyl) adduct, while all other tested Grignard reagents—methyl‑, isopropyl‑, benzyl‑, allyl‑, vinyl‑, and phenylmagnesium bromide—as well as organolithium and zincate reagents, gave the C‑addition product (secondary amine) as the major or exclusive regioisomer . This complete inversion of regioselectivity is a direct consequence of the SET mechanism accessible to the ω-alkenyl Grignard reagent.

regioselective addition chiral imine SET probe Grignard chemoselectivity

Yield Advantage of Hex-5-enylmagnesium Bromide over Pent-4-enylmagnesium Bromide in Chiral Imine Addition

Under identical reaction conditions (THF/Et₂O, −30 °C to rt, 21 h), hex-5-enylmagnesium bromide added to a chiral imine substrate to afford the corresponding adduct in 87% isolated yield, while the one-carbon-shorter homologue, pent-4-enylmagnesium bromide, gave 80% yield . The 7‑percentage‑point yield advantage reflects subtle differences in steric and electronic properties along the ω-alkenyl chain that can be decisive when selecting the optimal alkenyl Grignard for a given transformation.

Grignard addition yield chiral auxiliary ω-alkenyl chain length

Best Research and Industrial Application Scenarios for Magnesium;hex-1-ene;bromide (CAS 111724-32-4)


Mechanistic Elucidation of SET vs. Polar Pathways in Grignard Reactions

When the reaction mechanism (polar vs. single-electron transfer) must be unambiguously assigned, 5-hexenylmagnesium bromide serves as a built-in radical clock. The measurable 6:4 uncyclised:cyclised product ratio obtained in cross-coupling reactions directly reports on the extent of SET participation, a diagnostic not available with hexylmagnesium bromide or other saturated Grignard reagents .

Synthesis of N-Alkenyl Amines via Exclusive N-Addition Regiochemistry

For targets requiring selective N-alkenylation of imine substrates, hex-5-enylmagnesium bromide is the reagent of choice. Its unique >95% N-regioselectivity on chiral sulfinyl imines, in contrast to the universal C-addition observed with Me, i‑Pr, Bn, allyl, vinyl, and PhMgBr , enables synthetic routes that are otherwise inaccessible, making it a strategic procurement item for medicinal chemistry and alkaloid synthesis programmes.

High-Yield Installation of ω-Alkenyl Chains on Chiral Templates

When the goal is maximising isolated yield in the addition of an ω-alkenyl chain to a chiral auxiliary or building block, hex-5-enylmagnesium bromide outperforms its shorter homologue pent-4-enylmagnesium bromide (87% vs. 80% yield) under identical conditions . This yield differential, although modest, can be decisive in late-stage functionalisation of high-value intermediates.

Tandem Addition–Cyclisation Sequences for Cyclopentane Construction

The innate capacity of the 5-hexenyl Grignard to undergo 5‑exo‑trig cyclisation (k_c = 1.0 × 10⁵ s⁻¹) can be harnessed in tandem addition–cyclisation protocols to assemble cyclopentylmethyl frameworks in a single operation. This reactivity is absent in saturated alkyl Grignards and is less efficient with shorter ω-alkenyl Grignards, positioning the title compound as the optimal building block for cyclopentane-containing target molecules.

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